molecular formula C19H18ClN3O B2530773 2-chloro-N-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide CAS No. 957014-23-2

2-chloro-N-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide

Cat. No.: B2530773
CAS No.: 957014-23-2
M. Wt: 339.82
InChI Key: HDBDWVJFZFZESW-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide is a useful research compound. Its molecular formula is C19H18ClN3O and its molecular weight is 339.82. The purity is usually 95%.
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Scientific Research Applications

Herbicidal Activity and Fatty Acid Synthesis Inhibition

Chloroacetamide derivatives, such as 2-chloro-N-(2, 6-diethylphenyl)-N-(methoxymethyl) acetamide and metazachlor, are explored for their selective pre-emergent or early post-emergent herbicidal use to control annual grasses and broad-leaved weeds in various crops. The mechanism involves the inhibition of fatty acid synthesis in plants, as demonstrated in the green alga Scenedesmus acutus (Weisshaar & Böger, 1989).

Chemical Transformation and Hydrolysis Studies

The hydrolysis of chloroacetanilide derivatives under acid and base conditions reveals complex chemical transformations. One study on 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)-acetamide showcases how base-catalyzed hydrolysis leads to unexpected compounds without cleaving the amide, while acid-catalyzed hydrolysis cleaves N-amido bonds, demonstrating the intricate chemistry of chloroacetamide derivatives (Rouchaud et al., 2010).

Antipsychotic Potential and Pharmacological Evaluation

Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, related to the compound of interest, indicates potential antipsychotic properties without interacting with dopamine receptors. This highlights the utility of pyrazole derivatives in developing new therapeutic agents with minimized side effects typical of current antipsychotics (Wise et al., 1987).

Molecular Conformation and Hydrogen Bonding

The study of various 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides reveals different molecular conformations co-existing within the same compound. These findings contribute to understanding the role of hydrogen bonding in dictating molecular structure and function, which is crucial for designing drugs and materials with desired properties (Narayana et al., 2016).

Nonlinear Optical Properties

Investigations into the nonlinear optical properties of crystalline acetamide structures, including pyrazole derivatives, underscore their potential in photonic applications such as optical switches and modulators. This research opens avenues for utilizing such compounds in advanced technological applications (Castro et al., 2017).

Safety and Hazards

The compound is classified as a hazard under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound has been assigned the signal word “Warning” and is associated with the GHS07 pictogram .

Mechanism of Action

Properties

IUPAC Name

2-chloro-N-[5-(2,5-dimethylphenyl)-2-phenylpyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O/c1-13-8-9-14(2)16(10-13)17-11-18(21-19(24)12-20)23(22-17)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBDWVJFZFZESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN(C(=C2)NC(=O)CCl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.